Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate
Description
Properties
Molecular Formula |
C9H11KN2O3S |
|---|---|
Molecular Weight |
266.36 g/mol |
IUPAC Name |
potassium;4-(morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3S.K/c12-9(13)8-10-7(6-15-8)5-11-1-3-14-4-2-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1 |
InChI Key |
DENVWVCPTXBBMC-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound typically involves the following steps:
- Starting Material: Readily available thiazole derivatives, often 1,3-thiazole-2-carboxylic acid or its esters.
- Introduction of Morpholin-4-ylmethyl Group: This is commonly achieved by nucleophilic substitution or Mannich-type reactions involving morpholine and formaldehyde.
- Formation of Potassium Salt: The carboxylic acid group is neutralized with potassium hydroxide or potassium carbonate to yield the potassium carboxylate salt.
The overall process requires precise control of reaction conditions including temperature, solvent system, and pH to optimize yield and purity. Organic solvents such as ethanol, dimethylformamide (DMF), or water mixtures are commonly used depending on solubility and reactivity considerations.
Specific Synthetic Procedures
Based on literature analogues and related heterocyclic syntheses, the preparation can be outlined as follows:
Reaction Mechanism Insights
- The Mannich reaction involves the formation of an iminium ion intermediate from formaldehyde and morpholine, which then attacks the 4-position of the thiazole ring.
- The carboxylate formation is a straightforward acid-base neutralization.
- Structural confirmation is typically done via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the correct substitution pattern and salt formation.
Analytical Characterization and Purity Assessment
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR): Confirms the presence of morpholine protons, thiazole ring protons, and carboxylate environment.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target molecule.
- Infrared Spectroscopy (IR): Shows characteristic bands for carboxylate groups (around 1600-1650 cm⁻¹) and thiazole ring vibrations.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity and stability under various conditions.
Research Data and Comparative Analysis
Summary of Preparation Challenges and Optimization
- Reaction Conditions: Temperature and pH must be carefully controlled to prevent decomposition or side reactions.
- Solvent Choice: Polar aprotic solvents like DMF facilitate the Mannich reaction, while aqueous or alcoholic media are preferred for salt formation.
- Purification: Recrystallization is essential to obtain high purity; solvent choice affects crystal morphology and yield.
- Analytical Verification: Multi-technique characterization ensures the structural integrity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with biological macromolecules, while the thiazole ring can participate in electron transfer reactions. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate becomes evident when compared to morpholine- and thiazole-containing analogs. Below is a detailed analysis:
Structural Analogues
Key Differences and Implications
- Substituent Positioning: The target compound’s morpholinylmethyl group at position 4 distinguishes it from analogs like 2-Morpholino-1,3-thiazole-4-carboxylic acid (morpholine at position 2) . Ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate features an amino group at position 4 and an ester at 5, contrasting with the carboxylate salt in the target compound. This ester group reduces polarity, favoring membrane permeability but limiting aqueous solubility.
- Functional Group Reactivity: The potassium carboxylate in the target compound enhances ionic character, improving solubility in polar solvents compared to neutral carboxylic acids (e.g., 2-Morpholino-1,3-thiazole-4-carboxylic acid) or aldehydes (e.g., 4-Ethoxy-2-morpholinyl-thiazole-5-carbaldehyde) . The aldehyde group in 4-Ethoxy-2-morpholinyl-thiazole-5-carbaldehyde confers reactivity for further derivatization (e.g., Schiff base formation), unlike the stable carboxylate in the target compound.
Biological and Material Applications :
- Morpholine-thiazole hybrids are frequently explored for bioactivity. For example, Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate contains a methoxyphenyl group linked to antimicrobial or anticancer activity, whereas the target compound’s morpholinylmethyl group may target enzymes like kinases or phosphatases.
- Brominated derivatives like 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine are utilized in materials science due to halogenated aromatic systems, highlighting the versatility of morpholine-thiazole hybrids beyond pharmaceuticals.
Pharmacokinetic Considerations
Biological Activity
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound exhibits a unique structural configuration that may contribute to its pharmacological properties.
Anticancer Potential
Recent studies have demonstrated that thiazole derivatives, including those similar to this compound, possess significant anticancer properties. For instance, compounds featuring the thiazole ring have shown promising results against various cancer cell lines:
| Compound | IC50 (µg/mL) | Cell Line | Reference |
|---|---|---|---|
| Compound 9 | 1.61 ± 1.92 | HepG-2 (liver cancer) | |
| Compound 10 | 1.98 ± 1.22 | HepG-2 (liver cancer) | |
| Compound 13 | < Doxorubicin | Jurkat (leukemia) |
The structure-activity relationship (SAR) indicates that modifications to the thiazole moiety and the presence of electron-donating groups significantly enhance cytotoxic activity against cancer cells. For example, the introduction of a methyl group at specific positions on the phenyl ring has been linked to increased efficacy .
Antidiabetic Activity
Thiazole derivatives have also been explored for their antidiabetic properties. The compound's ability to stimulate insulin release and enhance glucose uptake has been noted in several studies. Morpholinothiazolyl compounds have been synthesized and tested for their in vitro activities related to insulin sensitivity:
These findings suggest that this compound may also play a role in metabolic regulation.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Antitumor Activity : The compound's ability to induce apoptosis in cancer cells is likely mediated through pathways involving Bcl-2 family proteins and other apoptotic markers .
- Insulin Sensitivity : The mechanism by which this compound enhances insulin sensitivity may involve modulation of glucose transporters or enhancement of pancreatic beta-cell function .
In Vitro Studies
Several in vitro studies have highlighted the efficacy of thiazole derivatives against various cancer cell lines:
- Study on HepG-2 Cells : A series of thiazole compounds were tested, revealing IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating a strong potential for these compounds as anticancer agents .
In Vivo Studies
While in vitro results are promising, further investigation into in vivo efficacy is essential for validating these findings. Preliminary studies suggest that these compounds may exhibit favorable pharmacokinetic profiles and low toxicity in animal models.
Q & A
Q. What are the optimal synthetic routes for Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between morpholine derivatives and functionalized thiazole precursors. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for morpholine-thiazole coupling .
- Catalysts : Transition metals (e.g., Pd for cross-coupling) or bases (e.g., K₂CO₃) improve yield .
- Monitoring : Use TLC or HPLC to track reaction progress and minimize by-products .
- Purification : Recrystallization or column chromatography ensures purity (>95% by NMR) .
Q. Table 1: Representative Reaction Conditions for Analogous Thiazole Derivatives
| Precursor | Solvent | Catalyst | Yield (%) | Purity Validation | Reference |
|---|---|---|---|---|---|
| 4-Chlorothiazole | DMF | K₂CO₃ | 78 | NMR, IR, Elemental Analysis | |
| Sodium thiazole carboxylate | EtOH | HCl (acidic) | 85 | NMR, HPLC |
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., morpholine CH₂ at δ 2.4–3.2 ppm, thiazole C=O at ~165 ppm) .
- IR Spectroscopy : Confirms carboxylate (C=O stretch at ~1700 cm⁻¹) and morpholine (C-N at 1250 cm⁻¹) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical) .
Q. How can researchers design preliminary biological activity assays for this compound?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram+/Gram- bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify targets .
Advanced Research Questions
Q. How can contradictions in spectroscopic and crystallographic data be resolved during structural analysis?
Methodological Answer:
- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data; discrepancies >0.1 Å suggest refinement errors .
- Density Functional Theory (DFT) : Calculate theoretical NMR shifts and overlay with experimental spectra to identify outliers .
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in crystallography .
Q. What computational strategies are effective for predicting the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases, receptors) using ligand-receptor PDB structures .
- MD Simulations : GROMACS simulates binding stability (≥50 ns trajectories) under physiological conditions .
- QSAR Modeling : Correlate substituent effects (e.g., morpholine methylation) with bioactivity using Random Forest or SVM algorithms .
Q. What methodologies are employed to study pharmacokinetics and metabolite identification?
Methodological Answer:
- In Vivo Metabolism : Administer radiolabeled compound (³H/¹⁴C) and analyze plasma/tissue extracts via LC-MS/MS .
- Metabolite Profiling : High-resolution MS (Orbitrap) identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Pharmacokinetic Parameters : Non-compartmental analysis (NCA) calculates t₁/₂, Cmax, and AUC using WinNonlin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
